Bicyclo[1.1.1]pentan-1-amine hydrochloride
Overview
Description
Bicyclo[1.1.1]pentan-1-amine hydrochloride is a functionalized bioisostere of a benzene ring and tert-butyl group . It has applications in medicinal chemistry and drug discovery due to its superior metabolic stabilities, membrane permeability, and aqueous solubility compared to phenyl rings . It can be used to synthesize bisbicyclo[1.1.1]pentyldiazene and is used as a precursor in the synthesis of a potent quinolone antibacterial agent, U-87947E .
Synthesis Analysis
The synthesis of Bicyclo[1.1.1]pentan-1-amine hydrochloride has been reported by Baran et al., who developed a scalable synthesis from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane . This compound can also be used to synthesize bisbicyclo[1.1.1]pentyldiazene .Molecular Structure Analysis
The molecular structure of Bicyclo[1.1.1]pentan-1-amine hydrochloride consists of three rings of four carbon atoms each . It is a highly strained molecule .Chemical Reactions Analysis
Bicyclo[1.1.1]pentan-1-amine hydrochloride can be used to synthesize bisbicyclo[1.1.1]pentyldiazene . It is also used as a precursor in the synthesis of a potent quinolone antibacterial agent, U-87947E . Additionally, it can be used to prepare bicyclo[1.1.1]pentane-derived azides for click chemistry applications .Physical And Chemical Properties Analysis
Bicyclo[1.1.1]pentan-1-amine hydrochloride is a solid at 20 degrees Celsius . It has a molecular formula of C5H9N·HCl and a molecular weight of 119.59 .Scientific Research Applications
Synthesis and Medicinal Chemistry
- Synthesis and Scalability : Bicyclo[1.1.1]pentan-1-amine (BCP-amine) is a compound of interest in medicinal chemistry. A novel synthesis route from 1-azido-3-iodobicyclo[1.1.1]pentane offers a scalable and flexible alternative for its production (Goh et al., 2014).
- Aminoalkylation Process : An innovative method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane has been developed. This method is significant for efficiently incorporating various pharmaceutically relevant amines onto the BCP scaffold (Hughes et al., 2019).
Photochemical Transformations
- Photochemical (4 + 2)-Cycloaddition : A photochemical method converts BCP-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines. This is the first reported method for transforming the BCP skeleton into the bicyclo[3.1.1]heptane skeleton, yielding complex, sp3-rich primary amine building blocks (Harmata et al., 2021).
Bioisosteres and Drug Design
- Enantioenriched BCPs : Development of α-chiral BCPs, as useful surrogates for para-substituted arenes, alkynes, and tert-butyl groups in medicinal chemistry, has been reported. This involves highly diastereoselective asymmetric enolate functionalization (Wong et al., 2019).
- Bench-Stable BCP Trifluoroborate Salts : The development of bench-stable BCP trifluoroborate salts for use in metallaphotoredox cross-couplings is significant. These compounds aid in the direct C(sp2)-C(sp3) cross-coupling to afford biaryl isosteres, a key aspect in medicinal chemistry (VanHeyst et al., 2020).
High Energy Density Materials
- Polynitrobicyclo[1.1.1]pentanes : Studies on polynitrobicyclo[1.1.1]pentanes have been conducted to explore their potential as high energy density materials (HEDMs). These compounds, with high heat of formation and density, are considered for defense applications due to their energetic characteristics and stability (Ghule et al., 2011).
Advanced Synthetic Chemistry
- Radical Multicomponent Carboamination : A method for the synthesis of multifunctionalized BCP derivatives through radical multicomponent carboamination of [1.1.1]propellane has been developed. This method is noted for its mild conditions and scalability, essential for synthesizing drug-like molecules with enhanced permeability and metabolic stability (Kanazawa et al., 2017).
Safety And Hazards
The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if eye irritation persists .
Future Directions
Bicyclo[1.1.1]pentan-1-amine hydrochloride has garnered considerable attention in drug discovery . The difficulty in their large-scale preparation is still a problem, but recent advancements have made it possible to produce this compound on mg- to kg-quantities using just light . This work should ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .
properties
IUPAC Name |
bicyclo[1.1.1]pentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c6-5-1-4(2-5)3-5;/h4H,1-3,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKLVOWNBKJRJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50712368 | |
Record name | Bicyclo[1.1.1]pentan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50712368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[1.1.1]pentan-1-amine hydrochloride | |
CAS RN |
22287-35-0 | |
Record name | Bicyclo[1.1.1]pentan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50712368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bicyclo[1.1.1]pentan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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